7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one
Description
7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one (IUPAC name: 2-benzyl-7-methyl-2,7-diazaspiro[3.5]nonan-3-one) is a spirocyclic compound with a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol . Its structure features a rigid 2,7-diazaspiro[3.5]nonane core, a methyl group at position 7, and a phenylmethyl substituent at position 2. Its spirocyclic framework enhances binding affinity to biological targets, such as KRAS G12C in cancer research, by balancing rigidity and adaptability .
Properties
IUPAC Name |
2-benzyl-7-methyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-9-7-15(8-10-16)12-17(14(15)18)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQAHKBTLJUMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The 2,7-diazaspiro[3.5]nonane scaffold distinguishes itself from related bicyclic and spirocyclic systems through its unique geometry and substitution patterns. Key structural analogs include:
Key Observations :
- Rigidity vs. Flexibility: The 2,7-diazaspiro[3.5]nonane scaffold provides greater rigidity than bicyclic systems (e.g., diazabicyclo[4.3.0]nonane), improving target binding precision . However, spiro[4.4] analogs exhibit reduced metabolic stability due to ring strain .
- Substituent Effects : The phenylmethyl group in the target compound enhances hydrophobic interactions, while analogs with benzyl or acryloyl groups prioritize different binding mechanisms (e.g., covalent inhibition) .
Functional and Pharmacological Comparisons
Key Observations :
- KRAS Inhibition: Acryloyl-containing derivatives outperform the target compound in covalent KRAS G12C inhibition, though the phenylmethyl group may offer advantages in non-covalent contexts .
- Metabolic Stability : Spiro[3.5] systems generally exhibit better stability than spiro[4.4] analogs due to reduced solvent exposure .
- Receptor Selectivity: Diazabicyclo[4.3.0]nonane derivatives show broader receptor interactions, whereas the target compound’s spiro[3.5] scaffold favors selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
